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CP-465022 maleate interaction with other lab reagents

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Compound of Interest

Compound Name: CP-465022 maleate

Cat. No.: B15616939 Get Quote

Technical Support Center: CP-465022 maleate

Welcome to the technical support resource for **CP-465022 maleate**. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and in-depth protocols to ensure the successful use of this compound in your research.

CP-465022 is a potent, selective, and noncompetitive antagonist of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It is a valuable tool for investigating the role of AMPA receptors in various physiological and pathophysiological processes.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for CP-465022? A1: CP-465022 is a selective, noncompetitive antagonist of the AMPA-type ionotropic glutamate receptor.[6] Unlike competitive antagonists that bind to the glutamate binding site, a noncompetitive antagonist binds to an allosteric site, preventing the channel from opening even when glutamate is bound. [3] Its inhibition is not dependent on voltage or agonist concentration.[3]

Q2: What is the selectivity profile of CP-465022? A2: CP-465022 is highly selective for AMPA receptors. It shows weak or negligible inhibitory effects on kainate and N-methyl-D-aspartate (NMDA) receptors.[3][7] It has been shown to be equipotent across different AMPA receptor subunit combinations.[3] However, it has also been reported to significantly block the persistent component of Na_v1.6 sodium channel activity.[6]



Q3: How should I dissolve and prepare stock solutions of CP-465022? A3: The solubility of CP-465022 can vary based on the salt form (maleate vs. hydrochloride). For related salts, high solubility has been achieved in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM.[6] For aqueous solutions, the hydrochloride salt is soluble in water up to 10 mM.[7] To prepare a stock solution, dissolve the compound in DMSO to a high concentration (e.g., 10-100 mM). For final experimental concentrations, dilute this stock solution in your aqueous assay buffer. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects on your biological system.

Q4: What are the recommended storage conditions for CP-465022? A4:

- Solid Compound: The solid maleate salt should be stored desiccated at room temperature.
 [7]
- Stock Solutions: DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or -80°C for up to six months.[7][8] Before use, thaw the aliquot and ensure any precipitate is fully redissolved.[7]

Troubleshooting Guide

Issue 1: Inconsistent or no inhibition of AMPA receptor currents in electrophysiology.

- Possible Cause 1: Compound Precipitation.
 - Solution: CP-465022 may precipitate out of aqueous solutions at high concentrations or after prolonged periods. When diluting your DMSO stock into the final aqueous buffer, vortex thoroughly. Prepare the final working solution fresh on the day of the experiment.[7]
 Visually inspect the solution for any precipitate before perfusion.
- Possible Cause 2: Slow Binding Kinetics.
 - Solution: The inhibitory action of CP-465022 is time-dependent.[4][5] Ensure you are preincubating the compound with your cells or tissue for a sufficient duration before applying
 the AMPA receptor agonist. A pre-incubation time of 10-20 minutes is often required to
 reach maximal inhibition.
- Possible Cause 3: Adsorption to Tubing.



Solution: Hydrophobic compounds can adsorb to plastic tubing used in perfusion systems.
 Prime the tubing with the CP-465022 solution before starting the recording to saturate non-specific binding sites.

Issue 2: Lack of neuroprotective effect in an in vivo ischemia model.

- Possible Cause: Model-Specific Efficacy.
 - Solution: While CP-465022 is a potent AMPA receptor blocker in vivo, research has shown that it failed to provide neuroprotection in rat models of global and focal cerebral ischemia.
 [2] This suggests that AMPA receptor antagonism alone may not be sufficient to prevent neuronal death in these specific injury models.
 [2] It is crucial to confirm target engagement (i.e., AMPA receptor blockade) in your model to distinguish between a lack of compound efficacy and a lack of brain penetration.

Quantitative Data Summary

Table 1: Biological Activity of CP-465022

Parameter	Species / Tissue	Value	Reference(s)
IC50	Rat Cortical Neurons (Kainate- induced response)	25 nM	[4][5][6]
Inhibition	Rat Cerebellar Granule Neurons (Peak NMDA currents, 1 μM)	~19%	[8]

| Inhibition | Rat Cortical Neurons (Peak NMDA currents, 10 μ M) | ~36% |[8] |

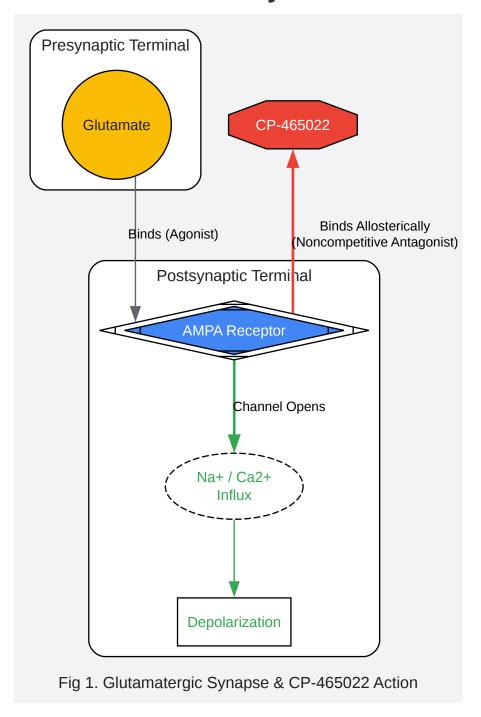
Table 2: Solubility of CP-465022 Salts

Salt Form	Solvent	Max Concentration	Reference(s)
Hydrochloride	DMSO	100 mM	[6]



| Hydrochloride | Water | 10 mM |[7] |

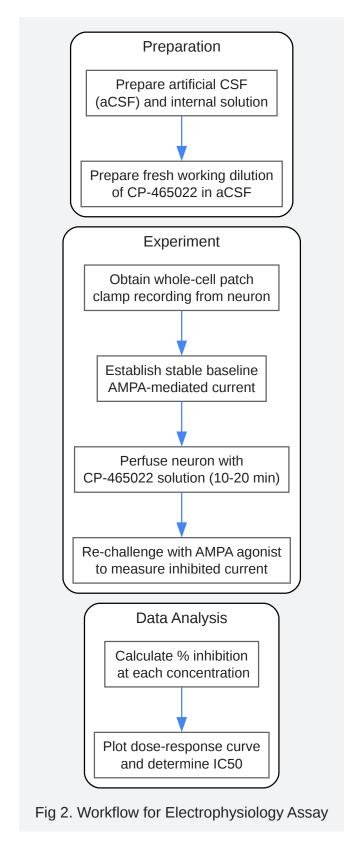
Visual Summaries of Pathways and Protocols



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Fig 1. Glutamatergic Synapse & CP-465022 Action

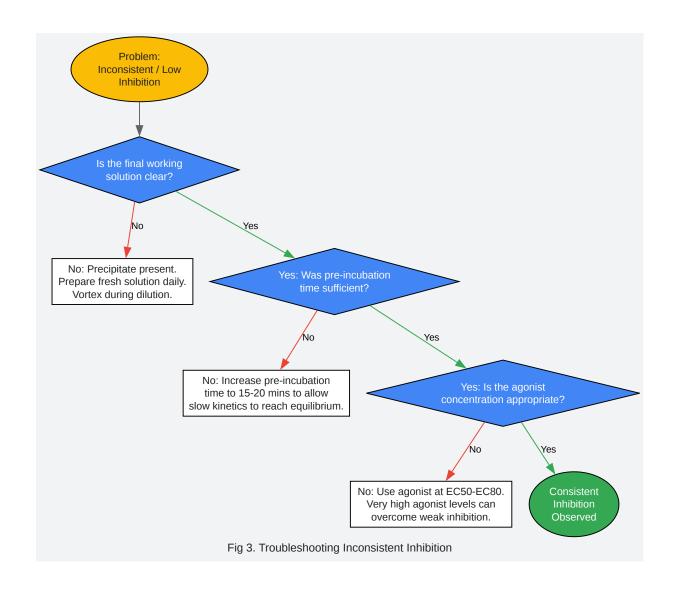




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Fig 2. Workflow for Electrophysiology Assay





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Fig 3. Troubleshooting Inconsistent Inhibition



Detailed Experimental Protocol: Whole-Cell Voltage-Clamp Assay

This protocol describes how to measure the inhibitory effect of CP-465022 on AMPA receptormediated currents in cultured neurons.

- 1. Reagents and Materials:
- Primary cultured neurons (e.g., rat cortical or hippocampal neurons).
- External solution (aCSF) containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
- Internal patch pipette solution containing (in mM): 140 K-Gluconate, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2.
- AMPA (or Kainate) agonist stock solution (e.g., 10 mM in water).
- CP-465022 maleate 10 mM stock solution in DMSO.
- Patch-clamp electrophysiology setup with perfusion system.

2. Procedure:

- Preparation: Prepare fresh aCSF and internal solutions. Prepare a working dilution of the AMPA agonist (e.g., 10 μ M) in aCSF. Prepare a series of working dilutions of CP-465022 (e.g., 1 nM to 1 μ M) in aCSF from the DMSO stock. Ensure the final DMSO concentration is constant and minimal across all conditions.
- Establish Recording: Obtain a whole-cell voltage-clamp recording from a healthy neuron.
 Hold the neuron at -70 mV.
- Baseline Current: Using the perfusion system, apply the AMPA agonist for 2-5 seconds to elicit an inward current. Wash out the agonist with aCSF until the current returns to baseline.
 Repeat this 3-5 times to establish a stable baseline response.



- Compound Incubation: Perfuse the neuron with the lowest concentration of CP-465022 solution for 15 minutes.
- Measure Inhibition: While still perfusing with CP-465022, co-apply the AMPA agonist for 2-5 seconds and record the inhibited current.
- Washout & Repeat: Wash out the CP-465022 with aCSF until the agonist-evoked current returns to the baseline level. Repeat steps 4-5 for each subsequent concentration of CP-465022.

3. Data Analysis:

- Measure the peak amplitude of the inward current for the baseline and for each CP-465022 concentration.
- Calculate the percent inhibition for each concentration using the formula: % Inhibition = (1 (I_inhibited / I_baseline)) * 100.
- Plot the percent inhibition against the log of the CP-465022 concentration and fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.

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